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Compound of Interest

Compound Name:
6-Bromo-5-

methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1279563 Get Quote

An In-depth Technical Guide to 6-Bromo-5-
methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine, a heterocyclic compound of

interest in medicinal chemistry and drug discovery. This document collates available data on its

characteristics, synthesis, and potential applications, offering a valuable resource for

researchers in the field.

Core Physical and Chemical Properties
6-Bromo-5-methyltriazolo[1,5-a]pyridine is a solid compound with the molecular formula

C₇H₆BrN₃ and a molecular weight of 212.05 g/mol .[1] While a definitive experimental melting

point for this specific isomer is not readily available in the reviewed literature, a closely related

isomer, 6-Bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine, has a reported melting point of 154.5-

155 °C.[2] This suggests that 6-Bromo-5-methyltriazolo[1,5-a]pyridine is likely to have a

relatively high melting point, characteristic of its rigid, fused heterocyclic structure.

Table 1: Physical and Chemical Properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine
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Property Value Source(s)

Molecular Formula C₇H₆BrN₃ [1]

Molecular Weight 212.05 g/mol [1]

Appearance White to light yellow solid [5]

CAS Number 746668-59-7 [1]

Density (Predicted) 1.76 ± 0.1 g/cm³ [5]

pKa (Predicted) 1.98 ± 0.30 [5]

Form Solid [1]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-5-

methyltriazolo[1,5-a]pyridine is not explicitly documented in the available literature, general

methods for the synthesis of the broader[2][3][4]triazolo[1,5-a]pyridine scaffold are well-

established. These methods often involve the cyclization of substituted 2-aminopyridines.

A plausible synthetic route, based on related procedures, is outlined below. This should be

considered a general approach that may require optimization.
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A potential synthetic workflow for 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

Experimental Protocol: General Synthesis of[2][3]
[4]triazolo[1,5-a]pyridines
A general procedure for a related compound, 6-Bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine,

involves the reaction of the corresponding aminopyridine derivative with acetic anhydride in the

presence of concentrated hydrochloric acid, followed by heating under reflux for an extended

period.[2] Neutralization, extraction with an organic solvent, and subsequent purification are

then performed.

Purification:

Purification of the crude product is typically achieved through recrystallization or column

chromatography. For the related 2-methyl isomer, recrystallization from ethanol was successful.

[2] Column chromatography using a hexane-ethyl acetate solvent system has also been

employed.[2] Common solvents for recrystallization of similar heterocyclic compounds include

ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[3]

Spectral Data
Detailed experimental spectral data such as ¹H and ¹³C NMR for 6-Bromo-5-methyltriazolo[1,5-

a]pyridine are not explicitly available in the reviewed literature. However, the ¹H-NMR data for

the 2-methyl isomer shows a characteristic singlet for the methyl group at δ 2.60 ppm and

signals in the aromatic region.[2] It is expected that the spectrum of the 5-methyl isomer would

show a similar methyl singlet, with the aromatic protons exhibiting a splitting pattern consistent

with the substitution on the pyridine ring.

Reactivity and Stability
The reactivity of the triazolopyridine ring system is influenced by the position of the bromine

substituent. The 6-bromo position is generally less reactive towards nucleophilic substitution

compared to the 5- and 7-positions. The compound should be stored under an inert

atmosphere (nitrogen or argon) at 2-8°C to ensure stability.[5]

Potential Biological Activity and Signaling Pathways
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While no specific biological activity or signaling pathway has been definitively associated with

6-Bromo-5-methyltriazolo[1,5-a]pyridine in the available literature, the broader class of[2][3]

[4]triazolo[1,5-a]pyridines and related pyrimidine analogs are known to exhibit a wide range of

pharmacological activities.

Numerous studies have highlighted the potential of these scaffolds as:

Anticancer Agents: Various derivatives have shown antiproliferative activity against a range

of human cancer cell lines.[6][7]

Kinase Inhibitors: The triazolopyridine and pyrazolopyrimidine cores are recognized as

privileged scaffolds for the development of inhibitors for various kinases, including p38

kinase and transforming growth factor-β type I receptor kinase (ALK5).[8][9]

The general mechanism of action for many kinase inhibitors involves competitive binding at the

ATP-binding site of the enzyme, thereby blocking the downstream signaling cascade.
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Hypothetical kinase inhibition by a triazolopyridine derivative.

Given the structural similarities to known kinase inhibitors, it is plausible that 6-Bromo-5-

methyltriazolo[1,5-a]pyridine could be investigated for its potential to modulate kinase-driven

signaling pathways involved in diseases such as cancer.

Safety Information
6-Bromo-5-methyltriazolo[1,5-a]pyridine is classified as acutely toxic if swallowed (Acute Tox. 4

Oral).[1] It is accompanied by the GHS07 pictogram and the signal word "Warning".[1]
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Standard laboratory safety precautions, including the use of personal protective equipment,

should be observed when handling this compound.

Conclusion
6-Bromo-5-methyltriazolo[1,5-a]pyridine is a heterocyclic compound with potential for further

investigation in the field of medicinal chemistry. While some of its fundamental physical and

chemical properties are known or can be predicted, a significant amount of experimental data,

particularly regarding its melting point, solubility, and specific biological activities, remains to be

elucidated. The broader class of triazolopyridines has shown promise as anticancer agents and

kinase inhibitors, suggesting that this compound could be a valuable building block or lead

compound in the development of novel therapeutics. Further research is warranted to fully

characterize this molecule and explore its pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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